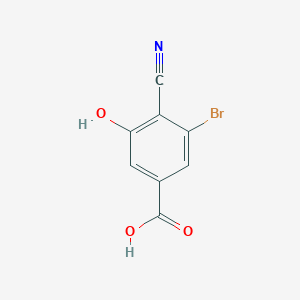
3-Bromo-5-cyano-4-formylbenzoic acid
Übersicht
Beschreibung
3-Bromo-5-cyano-4-formylbenzoic acid (3-BC4FBA) is a synthetic organic molecule that has been studied for its potential applications in scientific research. It is a member of the family of benzoic acids, which are compounds that contain a carboxylic acid group (-COOH) and a benzene ring. 3-BC4FBA has been found to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyano-4-formylbenzoic acid has been studied for its potential applications in scientific research. It has been used as a reagent to study the structure and reactivity of proteins, as a fluorescent probe to study the binding of ligands to proteins, and as an inhibitor of enzymes involved in the metabolism of drugs. It has also been used to study the structure and function of the cell membrane and to study the interaction of drugs with receptors in the body.
Wirkmechanismus
3-Bromo-5-cyano-4-formylbenzoic acid has been found to interact with proteins and other biomolecules in a variety of ways. It has been found to form covalent bonds with proteins, to bind to proteins through hydrogen bonding, and to interact with proteins through hydrophobic interactions. It has also been found to interact with other biomolecules such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
3-Bromo-5-cyano-4-formylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, to inhibit the growth of bacteria, and to inhibit the activity of certain hormones. It has also been found to have anti-inflammatory and anti-cancer properties, and to have an effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-cyano-4-formylbenzoic acid in laboratory experiments include its low toxicity, its ease of synthesis, and its ability to interact with a variety of proteins and other biomolecules. The limitations of using 3-Bromo-5-cyano-4-formylbenzoic acid in laboratory experiments include its instability in the presence of light and air, its potential to form toxic byproducts, and its potential to cause allergic reactions.
Zukünftige Richtungen
The potential future directions for 3-Bromo-5-cyano-4-formylbenzoic acid include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential applications in biotechnology. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 3-Bromo-5-cyano-4-formylbenzoic acid and to develop more stable forms of the molecule.
Eigenschaften
IUPAC Name |
3-bromo-5-cyano-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(3-11)7(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALIQWTGQBUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C=O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-formylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















